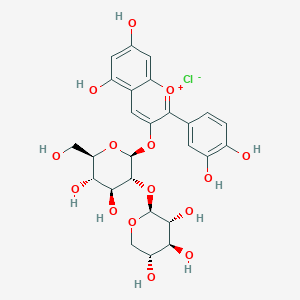

Cyanidin-3-O-sambubioside chloride

概要

説明

シアニジン3-サンブビオシドは、アントシアニンフラボノイド類に属するポリフェノール化合物です。 これらの化合物は、主に果物、花、葉の着色料として存在します . シアニジン3-サンブビオシドは、その鮮やかな色と、抗酸化作用や抗炎症作用などの潜在的な健康効果で知られています .

2. 製法

合成ルートと反応条件: シアニジン3-サンブビオシドは、クランベリーなどの天然資源から、高速逆流クロマトグラフィー (CCC) に続いて、分取用高速液体クロマトグラフィー (HPLC) を用いて抽出できます . 分離には、ブタノール、0.05% のトリフルオロ酢酸水溶液、メタノールを 4:5:1 の体積比で混合した二相溶媒系が用いられます . 粗抽出物を CCC にかけると、高純度のシアニジン3-サンブビオシドが得られ、さらに分取用 HPLC によって精製されます .

工業生産方法: シアニジン3-サンブビオシドの工業生産は、通常、ハイビスカス・サバダリファなどの植物源からの抽出によって行われます。 このプロセスには、溶媒抽出、クロマトグラフィー技術を用いた精製、結晶化が含まれ、純粋な形で化合物を得ることができます .

準備方法

Synthetic Routes and Reaction Conditions: Cyanidin 3-sambubioside can be extracted from natural sources such as cranberries using high-performance counter-current chromatography (CCC) followed by preparative high-performance liquid chromatography (HPLC) . The separation involves a two-phase solvent system composed of butanol, 0.05% aqueous trifluoroacetic acid, and methanol in a volume ratio of 4:5:1 . The crude extract is subjected to CCC, yielding cyanidin 3-sambubioside with high purity, which is further purified by preparative HPLC .

Industrial Production Methods: Industrial production of cyanidin 3-sambubioside typically involves the extraction from plant sources such as Hibiscus sabdariffa. The process includes solvent extraction, purification using chromatography techniques, and crystallization to obtain the compound in its pure form .

化学反応の分析

反応の種類: シアニジン3-サンブビオシドは、酸化、還元、置換などの様々な化学反応を起こします .

一般的な試薬と条件:

酸化: シアニジン3-サンブビオシドは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます.

主な生成物: これらの反応から生成される主な生成物には、シアニジン3-サンブビオシドの酸化または還元された様々な誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

4. 科学研究への応用

シアニジン3-サンブビオシドは、幅広い科学研究への応用範囲を持っています:

科学的研究の応用

Biological Activities

Cyanidin-3-O-sambubioside chloride exhibits several biological activities that make it a subject of interest in various research areas:

- Antioxidant Activity : It has been demonstrated to possess strong antioxidant properties, which can combat oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

- Antiviral Properties : Research indicates that this compound inhibits influenza neuraminidase activity, showcasing its potential as an antiviral agent. Its IC50 value against the H274Y mutation of the H1N1 virus is reported to be 72 μM .

- Anticancer Potential : Studies have highlighted its ability to inhibit metastasis in breast cancer cells by downregulating matrix metalloproteinase-9 (MMP-9), suggesting its role in cancer therapy .

- Cardiovascular Benefits : The compound also exhibits angiotensin-converting enzyme (ACE) inhibitory activity, which may contribute to its cardiovascular protective effects .

Food Science

This compound is utilized as a natural colorant in food products due to its vibrant hue and stability under various pH conditions. Its antioxidant properties also enhance the shelf life and nutritional quality of food products.

Pharmacological Research

The compound is being investigated for its potential therapeutic applications in the following areas:

- Diabetes Management : Its antioxidant and anti-inflammatory properties may help manage oxidative stress related to diabetes.

- Neuroprotection : Preliminary studies suggest possible neuroprotective effects that could be beneficial in neurodegenerative diseases.

Case Studies

- Elderberry Extracts : A study quantified anthocyanins, including this compound, from elderberries using advanced chromatographic techniques. The results indicated a significant correlation between anthocyanin content and antioxidant capacity, highlighting the health benefits of elderberry consumption .

- Breast Cancer Research : In vitro studies demonstrated that this compound inhibited MMP-9 expression in MDA-MB-231 breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Data Table of Biological Activities

作用機序

シアニジン3-サンブビオシドは、様々な分子標的と経路を通じてその効果を発揮します:

類似化合物との比較

シアニジン3-サンブビオシドは、その特異的なグリコシル化パターンにより、アントシアニンの中でも独特です。類似の化合物には以下のようなものがあります:

デルフィニジン3-サンブビオシド: 抗酸化作用や酵素阻害作用が類似した別のアントシアニン.

シアニジン3-グルコシド: 抗酸化作用は類似していますが、グリコシル化パターンが異なり、溶解性や安定性に影響を与えます.

ペラルゴニジン3-グルコシド: 色特性は類似していますが、化学構造の違いにより、生物活性が異なります.

シアニジン3-サンブビオシドは、その特異的なグリコシル化により、溶解性、安定性、生物活性に影響を与え、研究や産業における様々な用途に役立つ化合物となっています。

生物活性

Cyanidin-3-O-sambubioside chloride (Cy3SaCl) is a significant anthocyanin compound, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a natural pigment found in various fruits and vegetables, contributing to their red coloration. It is known for its antioxidant, anti-inflammatory, antiviral, and anticancer properties. The compound's structure allows it to interact with various biological systems, leading to numerous health benefits.

Biological Activities

-

Antioxidant Properties

- Cy3SaCl exhibits strong radical scavenging activity, which helps mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects

-

Antiviral Activity

- Studies have demonstrated that Cy3SaCl is effective against various viruses, including influenza. It inhibits neuraminidase activity with an IC50 value of 72 µM, showcasing its potential as an antiviral agent . In vitro studies indicated that extracts containing Cy3SaCl significantly reduced viral replication in cell cultures .

- Anticancer Potential

- Cardiovascular Benefits

The biological activities of Cy3SaCl can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.

- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and viral replication, Cy3SaCl can modulate various physiological responses.

- Gene Expression Modulation : Cy3SaCl influences signaling pathways related to inflammation and cancer progression, affecting gene expression associated with these processes.

Table 1: Biological Activities of this compound

Table 2: IC50 Values for Biological Activities

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Neuraminidase Inhibition | 72 | |

| MMP-9 Inhibition | Not specified | |

| Radical Scavenging | Not specified |

Case Studies

- Antiviral Efficacy : A study involving A549 cells treated with extracts containing Cy3SaCl showed significant inhibition of the H1N1 influenza virus, with a reduction in viral replication observed at concentrations as low as 100 µg/mL .

- Cancer Metastasis : In a breast cancer study using MDA-MB-231 cells, treatment with Cy3SaCl resulted in decreased MMP-9 levels and reduced cell migration, indicating its potential role in cancer therapy .

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXEGJOYVNGQH-XOBUMVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954628 | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33012-73-6 | |

| Record name | Cyanidin 3-sambubioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambicyanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。